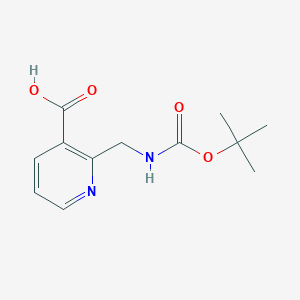

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

説明

特性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAZMQHBNVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a bifunctional molecule of significant interest in medicinal chemistry and drug development. By incorporating a protected primary amine and a carboxylic acid on a pyridine scaffold, this compound serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document details its chemical and physical properties, provides a robust synthetic pathway with a detailed experimental protocol, and outlines methods for its analytical characterization.

Core Molecular Attributes

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a tert-Butoxycarbonyl (Boc) protected aminomethyl substituent at the 2-position of the pyridine ring. The Boc group is a widely utilized acid-labile protecting group in organic synthesis, essential for masking the reactivity of the amine functionality during subsequent chemical transformations.[1][2]

Physicochemical Properties Summary

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₁₆N₂O₄ | - |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid | General property of similar organic acids and Boc-protected amines. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Limited solubility in water. | Based on the properties of related nicotinic acid derivatives and Boc-protected compounds.[4] |

| Melting Point | Not determined. Expected to be a solid with a defined melting point. | - |

| pKa | Two pKa values are expected: one for the carboxylic acid and one for the pyridine nitrogen. The carboxylic acid pKa will be influenced by the electron-withdrawing nature of the pyridine ring. | - |

| Storage | Should be stored in a dry, sealed container at 2-8°C under an inert atmosphere. | [3] |

Synthesis and Mechanism

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be efficiently achieved through a multi-step process starting from commercially available precursors. A logical and field-proven synthetic strategy involves the preparation of methyl 2-(aminomethyl)nicotinate followed by the protection of the primary amine with a Boc group and subsequent saponification of the methyl ester.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Detailed Experimental Protocol: Boc Protection of Methyl 2-(aminomethyl)nicotinate

This protocol details the crucial step of introducing the Boc protecting group onto the primary amine of the precursor, methyl 2-(aminomethyl)nicotinate.

Materials:

-

Methyl 2-(aminomethyl)nicotinate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(aminomethyl)nicotinate (1.0 equivalent) in anhydrous THF. Add triethylamine (1.2 equivalents) to the solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product, methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the primary amine for the Boc anhydride.[5]

-

Anhydrous solvents are used to prevent the hydrolysis of Boc anhydride.

-

The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted Boc anhydride.

Chemical Reactivity and Stability

The chemical behavior of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is dictated by its three primary functional domains: the Boc-protected amine, the carboxylic acid, and the pyridine ring.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is known for its stability under a wide range of conditions, making it a robust protecting group in multi-step syntheses.[6]

-

Basic and Nucleophilic Conditions: The Boc group is stable to most non-nucleophilic and nucleophilic bases, which allows for selective reactions at other sites of the molecule.[5]

-

Catalytic Hydrogenation: It is generally stable to catalytic hydrogenation conditions used for the deprotection of other groups like the carboxybenzyl (Cbz) group.[6]

-

Thermal Stability: While stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures.[6][7]

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.[2][7]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene protons of the aminomethyl group, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4 ppm). The chemical shifts of the pyridine protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the pyridine ring, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 253.27. A characteristic fragment ion corresponding to the loss of the tert-butyl group or the entire Boc group would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

O-H stretch: A broad band for the carboxylic acid hydroxyl group.

-

N-H stretch: A sharp band for the amine in the carbamate.

-

C=O stretch: Strong absorptions for the carbonyls of the carboxylic acid and the carbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or TFA) would be appropriate for the analysis.

Applications in Drug Discovery

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry.[8][9] The title compound, with its protected amine and available carboxylic acid, is an ideal starting material for the synthesis of more complex molecules through peptide coupling or other derivatization reactions at the carboxylic acid moiety. After subsequent deprotection of the amine, further modifications can be introduced at this position, making it a versatile intermediate for the construction of compound libraries for drug screening.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 17, 2026, from [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.

- Master Organic Chemistry. (2018, June 7).

- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- ResearchGate. (2021, December 30). (PDF)

- Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (n.d.).

- ResearchGate. (n.d.).

- SciSpace. (n.d.). Amino Acid-Protecting Groups.

- Semantic Scholar. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 17, 2026, from [Link]

- MDPI. (2022, March 4).

-

PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628. Retrieved March 17, 2026, from [Link]

- ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz).

- ACS Publications. (2014, January 15). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues | Journal of Medicinal Chemistry.

- PMC. (n.d.).

- ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.

- Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid.

-

PubChem. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219. Retrieved March 17, 2026, from [Link]

- SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).

-

NIST WebBook. (n.d.). Methyl nicotinate. Retrieved March 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 6-Methylnicotinic acid. Retrieved March 17, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | 170097-87-7 [sigmaaldrich.com]

- 4. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Guide to the Molecular Weight and Exact Mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

This technical guide provides an in-depth analysis of the molecular weight and exact mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the significance and determination of these fundamental chemical properties.

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and critically important concepts.[1] Understanding this difference is paramount for accurate compound identification, characterization, and quality control.

Molecular Weight (MW) , also referred to as average molecular mass, is calculated by summing the average atomic masses of the constituent atoms in a molecule.[2] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[2] For this reason, molecular weight is not an exact value but rather an average, typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[1] Its utility is most pronounced in stoichiometric calculations for chemical reactions and in the preparation of solutions with specific molar concentrations.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[3] It is a theoretical value derived from the sum of the masses of these specific isotopes.[3] This precise value is a cornerstone of high-resolution mass spectrometry, enabling the unambiguous determination of a compound's elemental composition.

For a molecule with the chemical formula C₁₂H₁₆N₂O₄ , the distinction can be summarized as follows:

| Parameter | Description |

| Molecular Weight | The sum of the average atomic masses of 12 Carbon atoms, 16 Hydrogen atoms, 2 Nitrogen atoms, and 4 Oxygen atoms. |

| Exact Mass | The sum of the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O. |

Physicochemical Properties of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

The molecular formula for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is C₁₂H₁₆N₂O₄ . Based on this formula, we can determine its molecular weight and exact mass.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Exact Mass | 252.11101 Da |

These values are fundamental for the identification and characterization of this compound in a laboratory setting.

The Role of Molecular Weight and Exact Mass in Drug Development

The determination of molecular weight and exact mass is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.

Early Stage Discovery: In the initial phases, accurate mass measurements are instrumental in confirming the identity of newly synthesized compounds. High-resolution mass spectrometry provides a rapid and definitive confirmation that the target molecule has been successfully produced.

Lead Optimization: As a lead compound is chemically modified to improve its pharmacological properties, precise mass measurements ensure that the intended structural changes have been achieved. This is crucial for establishing structure-activity relationships (SAR).

Metabolism and Pharmacokinetic Studies: Identifying drug metabolites is a key aspect of understanding a drug's fate in the body. Exact mass measurements allow for the determination of the elemental composition of unknown metabolites, providing vital clues to their structure.

Quality Control: In the manufacturing of active pharmaceutical ingredients (APIs), both molecular weight and exact mass serve as critical quality attributes. They are used to confirm the identity and purity of the final product, ensuring batch-to-batch consistency and patient safety.[4]

Methodologies for Determination: The Power of Mass Spectrometry

Mass spectrometry is the cornerstone technique for the precise determination of both molecular weight and, more importantly, exact mass. The fundamental principle of mass spectrometry involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[3]

A typical workflow for determining the exact mass of a compound like 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is as follows:

Figure 1: A simplified workflow for exact mass determination using mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer's ionization source, typically an electrospray ionization (ESI) source, at a constant flow rate.

-

Ionization: In the ESI source, a high voltage is applied to the sample, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of separating ions with very small mass differences.

-

Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: The high-resolution mass spectrum is analyzed to determine the m/z value of the monoisotopic peak with high precision (typically to four or five decimal places). This value corresponds to the exact mass of the ionized molecule.

Causality in Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during ionization. This is crucial for preventing fragmentation and ensuring that the intact molecular ion is observed, which is essential for accurate mass determination.

-

High-Resolution Mass Analyzer (TOF or Orbitrap): These analyzers are chosen for their ability to resolve ions with very similar masses. This high resolving power is what enables the measurement of mass to several decimal places, a prerequisite for determining the exact mass and, subsequently, the elemental composition.

Conclusion

The molecular weight and exact mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid are fundamental physicochemical properties that are indispensable for its synthesis, identification, and application in drug development. A thorough understanding and precise measurement of these parameters, primarily through high-resolution mass spectrometry, are essential for ensuring the quality, safety, and efficacy of potential therapeutic agents derived from this important building block.

References

-

How to Calculate Molecular Weight: 6 Steps (with Pictures) - wikiHow. [Link]

-

Molecular Weight Analysis: How to Measure MW? - RQM+. [Link]

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]

-

Masses - MSU chemistry. [Link]

-

Mass calculations: mass error and m/z from formula - University of Warwick. [Link]

-

Molecular Weight Meaning: The Key to Understanding Molecular Identity and Behavior. [Link]

Sources

Elucidating the Mechanism of Action of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: A Prodrug Strategy Targeting the GPR109A Receptor

An In-depth Technical Guide for Drug Development Professionals

Abstract

Nicotinic acid, a long-established therapy for dyslipidemia, presents significant clinical utility, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A).[1][2][3] However, its therapeutic potential is often hampered by poor patient compliance due to a prominent side effect: cutaneous flushing.[4][5][6] This technical guide proposes a mechanism of action for the novel compound, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, as a prodrug of a GPR109A agonist. This strategy is designed to mitigate flushing while retaining the therapeutic benefits of the nicotinic acid scaffold. We will delineate a comprehensive, field-proven framework for the preclinical validation of this molecule, from initial in vitro characterization to in vivo pharmacological assessment. This document serves as a roadmap for researchers and scientists in the drug development sector, providing both the theoretical basis and practical protocols for advancing this promising compound.

Introduction: The Challenge and the Hypothesis

Niacin (nicotinic acid) is a potent agent for managing dyslipidemia, capable of lowering triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][7][8] Its primary mechanism involves the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[2][3][9] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis.[2][3]

Despite its efficacy, the clinical use of niacin is significantly limited by a vasodilatory side effect known as flushing, which manifests as redness, warmth, and itching of the skin.[4][5][6] This reaction is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, triggering the release of prostaglandins (primarily PGD2 and PGE2) that cause vasodilation.[4][10]

To overcome this limitation, we hypothesize that 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid acts as a prodrug. The core of this hypothesis is twofold:

-

The bulky tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent at the 2-position of the nicotinic acid ring will render the molecule inactive or significantly less active towards GPR109A.

-

Following oral administration and absorption, the Boc group will be cleaved by esterases or acidic conditions in the body, releasing the active drug, 2-(aminomethyl)nicotinic acid . This controlled release is anticipated to achieve therapeutic concentrations of the active metabolite while avoiding the sharp plasma concentration peaks associated with flushing.[11]

This guide will now detail the comprehensive experimental workflow required to systematically validate this prodrug hypothesis.

Part I: Physicochemical Characterization and Prodrug Validation

The initial phase of investigation focuses on the synthesis, purification, and fundamental physicochemical properties of the compound, alongside in vitro validation of its prodrug characteristics.

Synthesis and Structural Verification

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be achieved through a multi-step process, likely starting from 2-methylnicotinic acid or a related precursor. A plausible synthetic route would involve the esterification of the carboxylic acid, followed by bromination of the methyl group, subsequent displacement with an amine, Boc-protection of the resulting amine, and finally, saponification of the ester to yield the desired product. Each step requires rigorous purification and analytical verification (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to ensure the identity and purity of the final compound.

In Vitro Stability and Conversion

A critical step in validating the prodrug concept is to demonstrate its stability in simulated gastrointestinal fluids and its conversion to the active metabolite in a biologically relevant matrix.

Experimental Protocol: In Vitro Stability and Plasma Conversion Assay

-

Objective: To assess the stability of the prodrug in simulated gastric and intestinal fluids and to quantify its conversion to 2-(aminomethyl)nicotinic acid in human plasma.

-

Materials:

-

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Human plasma (pooled)

-

LC-MS/MS system

-

-

Methodology:

-

Prepare stock solutions of the prodrug in a suitable solvent (e.g., DMSO).

-

Incubate the prodrug at a final concentration of 10 µM in SGF, SIF, and human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of the active metabolite, 2-(aminomethyl)nicotinic acid.

-

-

Expected Outcome: The prodrug should exhibit reasonable stability in SGF and SIF, with significant conversion to the active metabolite observed in human plasma over time, indicating enzymatic cleavage of the Boc group.[12]

Part II: In Vitro Pharmacological Profiling

This section details the experiments designed to confirm the hypothesized interaction with the GPR109A receptor and to assess the potency and signaling profile of the active metabolite.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for its target receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay

-

Objective: To determine the binding affinities (Kᵢ) of the prodrug and its active metabolite for the human GPR109A receptor.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human GPR109A.

-

[³H]-Nicotinic acid (radioligand).

-

Test compounds: 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid and 2-(aminomethyl)nicotinic acid.

-

Unlabeled nicotinic acid (for non-specific binding determination).

-

-

Methodology:

-

Incubate the GPR109A-expressing cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the test compounds.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation.

-

-

Expected Outcome: The active metabolite, 2-(aminomethyl)nicotinic acid, is expected to exhibit high affinity for GPR109A, comparable to or greater than nicotinic acid. In contrast, the Boc-protected prodrug should show significantly lower or no binding affinity.

Functional Activity and Signaling Pathway

To confirm that binding to GPR109A translates into functional activity, a second messenger assay is performed. As GPR109A is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Experimental Protocol: cAMP Inhibition Assay

-

Objective: To measure the functional potency (EC₅₀) of the prodrug and its active metabolite in activating GPR109A.

-

Materials:

-

CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercial cAMP assay kit.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

-

Methodology:

-

Pre-treat the cells with the test compounds at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., luminescence or HTRF).

-

Generate dose-response curves and calculate the EC₅₀ values.

-

-

Expected Outcome: The active metabolite should dose-dependently inhibit forskolin-stimulated cAMP production, demonstrating agonist activity at GPR109A. The prodrug is expected to be inactive or significantly less potent.

Data Presentation: Hypothetical In Vitro Pharmacology Data

| Compound | GPR109A Binding Affinity (Kᵢ, nM) | GPR109A Functional Activity (EC₅₀, nM) |

| Nicotinic Acid | 150 | 300 |

| 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | >10,000 | >10,000 |

| 2-(aminomethyl)nicotinic acid | 85 | 180 |

Visualization: GPR109A Signaling Pathway

Caption: Proposed GPR109A signaling pathway upon activation by the active metabolite.

Part III: In Vivo Pharmacological Evaluation

The final stage of preclinical assessment involves in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the prodrug, with a key focus on the potential for reduced flushing.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active metabolite in a living system.

Experimental Protocol: In Vivo PK Study in Rodents

-

Objective: To characterize the plasma concentration-time profiles of the prodrug and its active metabolite after oral administration.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Administer a single oral dose of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid to the animals.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the prodrug and the active metabolite.

-

Calculate key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, and half-life).

-

-

Expected Outcome: The prodrug should be absorbed and converted to the active metabolite, resulting in a lower Cₘₐₓ and potentially a delayed Tₘₐₓ for the active metabolite compared to direct administration of nicotinic acid. This altered PK profile is hypothesized to be key in reducing flushing.

Pharmacodynamic (PD) and Efficacy Studies

The primary PD marker for GPR109A activation in vivo is the reduction of plasma free fatty acids (FFAs).

Experimental Protocol: In Vivo PD Study (FFA Reduction)

-

Objective: To assess the in vivo efficacy of the prodrug by measuring its effect on plasma FFA levels.

-

Animals: Male C57BL/6 mice.

-

Methodology:

-

Fast the mice overnight to elevate baseline FFA levels.

-

Administer a single oral dose of the prodrug, nicotinic acid (as a positive control), or vehicle.

-

Collect blood samples at various time points post-dose (e.g., 1, 2, and 4 hours).

-

Measure plasma FFA concentrations using a commercially available enzymatic assay kit.

-

-

Expected Outcome: The prodrug should cause a significant, dose-dependent reduction in plasma FFA levels, demonstrating its in vivo conversion to a pharmacologically active GPR109A agonist.

Assessment of Cutaneous Flushing

A specific in vivo model is required to evaluate the potential for reduced flushing, a critical aspect of the drug's target profile.

Experimental Protocol: In Vivo Flushing Assessment

-

Objective: To compare the flushing potential of the prodrug with that of nicotinic acid.

-

Model: Ear flushing model in mice.

-

Methodology:

-

Administer equimolar oral doses of the prodrug and nicotinic acid to different groups of mice.

-

Visually score the degree of ear redness at multiple time points post-administration.

-

Alternatively, use a laser Doppler flowmeter to quantify changes in blood flow to the ear as a more objective measure of vasodilation.

-

-

Expected Outcome: Mice treated with the prodrug are expected to show a significantly reduced flushing response compared to those treated with nicotinic acid, validating the central hypothesis of the prodrug design.

Visualization: Overall Experimental Workflow

Sources

- 1. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism | MDPI [mdpi.com]

- 2. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin flush: Why does it occur? Is it dangerous? [medicalnewstoday.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. crnusa.org [crnusa.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 11. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nicotinic acid moiety, a well-known pharmacophore and a precursor to essential coenzymes like NAD and NADP, with a Boc-protected aminomethyl side chain.[1][2] This strategic combination makes it a valuable building block for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, providing a crucial handle for synthetic elaboration.[3]

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind recommended procedures, grounding our advice in the fundamental chemical properties of the molecule and its constituent parts. Our objective is to empower researchers to work confidently and safely with this compound, mitigating risks and ensuring the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment - A Synthesis of Available Data

A thorough understanding of a compound's potential hazards is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is not extensively documented, we can construct a robust risk assessment by examining data from structurally analogous compounds.

GHS Classification: An Aggregated Perspective

Based on information available for similar Boc-protected amino acids and nicotinic acid derivatives, the following Globally Harmonized System (GHS) classifications are anticipated for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. It is crucial to handle the compound as if it possesses these hazards.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Warning | GHS07 |

This table represents a synthesis of data from sources such as PubChem and various supplier safety data sheets for structurally related compounds.[4][5][6]

The "Why" Behind the Hazards: A Mechanistic View

-

Skin and Eye Irritation: The acidic nature of the carboxylic acid group on the nicotinic acid ring, combined with the potential for the compound to act as a mild allergen, contributes to its irritant properties. Prolonged contact can lead to redness, itching, and inflammation. In the eyes, this can result in more severe damage.[7][8]

-

Respiratory Tract Irritation: As a fine, solid powder, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.[9][10]

-

Potential for Nicotinic Acid-Related Toxicity: The nicotinic acid core is a key consideration. While essential for cellular function, high doses of nicotinic acid are known to cause a range of adverse effects, including skin flushing (a prostaglandin-mediated vasodilation), gastrointestinal distress, and in some cases, hepatotoxicity.[2][11][12] Although the aminomethyl and Boc-protecting groups will modulate its biological activity, the potential for nicotinic acid-like effects, particularly with chronic or high-level exposure, cannot be disregarded.

Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood.[10] This is non-negotiable and serves to prevent the inhalation of any dust and to contain any potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.

Personal Protective Equipment (PPE): The Researcher's Essential Toolkit

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust.[8] |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Always inspect gloves before use and change them immediately if contaminated.[13] |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when handling in a fume hood. For spill cleanup or in the absence of adequate engineering controls, a NIOSH-approved respirator with a particulate filter is recommended. | Prevents inhalation of airborne dust. |

Section 3: Handling and Storage - Best Practices for Compound Integrity and Researcher Safety

Proper handling and storage procedures are critical not only for safety but also for maintaining the chemical integrity of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Prudent Handling Practices: A Step-by-Step Approach

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

Weighing: As a solid, the compound should be weighed carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

-

Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands thoroughly with soap and water, even after removing gloves.[10]

Storage: Maintaining Stability

-

Container: Store in a tightly sealed, clearly labeled container.[14]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

-

Temperature: While some sources suggest room temperature storage, for long-term stability, especially for amino acid derivatives, storage at 2-8°C is recommended to minimize potential degradation.[14][15]

Stability and Reactivity Profile

-

Stability: The compound is generally stable under recommended storage conditions.[13] However, the Boc-protecting group is susceptible to cleavage under acidic conditions. The ester linkage in nicotinic acid derivatives can undergo slow hydrolysis in aqueous solutions.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Section 4: Accidental Release and First Aid Measures - Preparedness and Response

Even with the best precautions, accidents can happen. A clear and practiced response plan is essential.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures: Immediate Actions

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 5: Disposal Considerations - Responsible Stewardship

All waste containing 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, including contaminated materials, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[17]

Conclusion: A Culture of Safety

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a valuable tool in the arsenal of the medicinal chemist. By understanding its chemical properties and potential hazards, and by adhering to the principles of good laboratory practice outlined in this guide, researchers can handle this compound with a high degree of safety and confidence. A proactive approach to safety, grounded in scientific understanding, is not just a regulatory requirement but a professional responsibility that protects individuals, preserves the integrity of research, and fosters a sustainable research environment.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628. PubChem. [Link]

-

Safety Data Sheet: ≥98 %, for biochemistry. Carl ROTH. [Link]

-

Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

-

BOC-ON. [Source for general handling of Boc-protected compounds]. [Link]

-

Niacin Toxicity. MSD Manual Professional Edition. [Link]

-

2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. NextSDS. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

-

N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. ResearchGate. [Link]

-

Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

-

NICOTINIC ACID EXTRA PURE. Loba Chemie. [Link]

-

Safety Data Sheet. PCCA. [Link]

Sources

- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. carlroth.com [carlroth.com]

- 8. pccarx.com [pccarx.com]

- 9. chemscience.com [chemscience.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Niacin Toxicity - Nutrition - MSD Manual Professional Edition [msdmanuals.com]

- 12. crnusa.org [crnusa.org]

- 13. carlroth.com [carlroth.com]

- 14. Handling and Storage Guidelines for Peptides - Bachem [bachem.com]

- 15. pangoo.biz [pangoo.biz]

- 16. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lobachemie.com [lobachemie.com]

Application Note & Protocol: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step sequence commencing with the preparation of a key intermediate, methyl 2-(aminomethyl)nicotinate, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, and concluding with the saponification of the methyl ester to yield the final carboxylic acid. This document provides not only a step-by-step experimental procedure but also delves into the rationale behind the choice of reagents and conditions, offering insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory and analgesic properties.[1][2][3] The introduction of an aminomethyl substituent at the 2-position of the pyridine ring provides a key vector for further molecular elaboration. The protection of this amino group, for instance with a tert-butoxycarbonyl (Boc) group, is a critical step in many synthetic routes, enabling selective reactions at other positions of the molecule.[4] The title compound, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, is therefore a highly versatile intermediate for the synthesis of complex molecules with potential pharmacological applications.[5]

Overall Synthetic Strategy

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be efficiently achieved through a three-step process. The general workflow is outlined below:

Caption: Overall synthetic workflow for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

This initial step involves the chlorination of the methyl group of commercially available methyl 2-methylnicotinate. This is achieved via an oxidation-chlorination sequence.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| Methyl 2-methylnicotinate | 151.16 | 10.0 g | 1.0 |

| m-Chloroperbenzoic acid (m-CPBA) | 172.57 | 16.3 g | 1.43 |

| Dichloromethane (DCM) | 84.93 | 140 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | As needed | - |

| Sodium bicarbonate (sat. aq. soln.) | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

-

Stir the mixture at room temperature overnight.

-

Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

To the crude residue, carefully add phosphorus oxychloride and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 60 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield methyl 2-(chloromethyl)nicotinate.[6]

Step 2: Synthesis of Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinate

This step involves the conversion of the chloromethyl intermediate to the corresponding amine, followed by in-situ protection with a Boc group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| Methyl 2-(chloromethyl)nicotinate | 185.61 | (from Step 1) | 1.0 |

| Sodium azide (NaN₃) | 65.01 | 1.2 equiv. | 1.2 |

| Dimethylformamide (DMF) | 73.09 | As needed | - |

| Palladium on carbon (10% Pd/C) | - | catalytic | - |

| Methanol | 32.04 | As needed | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 equiv. | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.5 equiv. | 1.5 |

Procedure:

-

Dissolve methyl 2-(chloromethyl)nicotinate in DMF and add sodium azide (1.2 equiv.).

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

-

Dissolve the crude azide in methanol.

-

To this solution, add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

To the filtrate, add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.).

-

Stir the mixture at room temperature overnight.[7]

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate.

Step 3: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinate | 280.31 | (from Step 2) | 1.0 |

| Lithium hydroxide (LiOH) | 23.95 | 2.0 equiv. | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

Procedure:

-

Dissolve methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 equiv.) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

-

Collect the precipitate by filtration or dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the final product, 2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid.

Mechanism and Rationale

The Boc protection of the primary amine is a crucial step that proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[8] The use of a base, such as triethylamine, is to deprotonate the resulting ammonium species, driving the reaction to completion. The tert-butoxycarbonyl group is an excellent protecting group for amines as it is stable to a wide range of nucleophilic and basic conditions, but can be readily removed under acidic conditions.[8][9]

Caption: Simplified mechanism of Boc protection of a primary amine.

Troubleshooting

-

Incomplete Chlorination (Step 1): If the starting material persists, consider increasing the reaction time or the amount of m-CPBA and POCl₃. Ensure the reaction is performed under anhydrous conditions.

-

Low Yield in Boc Protection (Step 2): Ensure the amine is fully formed before the addition of (Boc)₂O. The presence of residual azide may interfere. Ensure adequate base is used to neutralize any acid formed during the reaction.

-

Incomplete Saponification (Step 3): If the ester is not fully hydrolyzed, increase the reaction time or the amount of LiOH. Gentle heating may also be beneficial.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this procedure for the synthesis of various derivatives, thus facilitating advancements in drug discovery and development.

References

- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google P

-

Synthesis of 2-aminonicotinic acid - ResearchGate. (URL: [Link])

-

Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Nicotinic acid - Wikipedia. (URL: [Link])

-

Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (URL: [Link])

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])

-

Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate - Semantic Scholar. (URL: [Link]

-

PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. (URL: [Link])

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

using 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid in solid-phase peptide synthesis

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unnatural building blocks can introduce unique structural constraints, enhance metabolic stability, and provide novel pharmacophoric features. 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a versatile building block that introduces a functionalized pyridine moiety into a peptide backbone. The pyridine ring acts as a rigid scaffold, while the Boc-protected aminomethyl group offers a site for post-synthetic modification or conjugation. Peptides incorporating nicotinic acid and its derivatives have been explored for a range of therapeutic applications, including their potential as enzyme inhibitors and for creating novel peptide-based materials.[1][2]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Features and Strategic Considerations

Incorporating 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid presents unique considerations compared to standard proteinogenic amino acids. Understanding these is critical for a successful synthesis.

-

Steric Hindrance: The substituted pyridine ring can present moderate steric hindrance at the carboxylic acid site. This can slow down the coupling reaction, necessitating the use of more potent activation reagents and potentially longer reaction times to ensure complete acylation of the resin-bound amine.

-

Racemization Potential: As with many non-standard amino acids, the risk of racemization during the activation step must be considered. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[3][4] The choice of coupling reagents and additives is crucial to suppress this side reaction.

-

Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen is generally not reactive under standard SPPS coupling conditions. However, it is a point of consideration, as highly reactive intermediates could potentially interact with it. Standard uronium/aminium or carbodiimide-based coupling methods are generally safe.

-

Solubility: While most protected amino acids have good solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP), it is prudent to ensure complete dissolution of the building block before adding it to the reaction vessel.[5][6] NMP is often a superior solvent for difficult or aggregation-prone sequences.[5]

-

Protecting Group Strategy: The use of the tert-Butoxycarbonyl (Boc) group for the aminomethyl side chain is fully compatible with the standard Fmoc/tBu SPPS strategy. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved concomitantly with other tBu-based side-chain protecting groups and the resin linker during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[7][8]

Materials and Reagents

-

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

-

Fmoc-compatible solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)[9]

-

Standard Fmoc-protected amino acids

-

Solvents: High-purity, amine-free DMF or NMP; Dichloromethane (DCM)[5][9]

-

Fmoc Deprotection: 20% (v/v) Piperidine in DMF[8]

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives/Bases:

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

-

Washing Solvents: Isopropanol (IPA), Methanol (MeOH)

-

Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler TFA/Water/Triisopropylsilane (TIS) cocktail (95:2.5:2.5 v/v)[10][11]

-

Precipitation: Cold diethyl ether

Experimental Protocols

The following protocols are designed for a standard manual synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the resin (0.1 mmol substitution) into a fritted reaction vessel.

-

Add DMF or NMP (approx. 10 mL/g of resin) to the vessel.

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

Protocol 2: Standard N-α-Fmoc Deprotection

This step is performed on the resin-bound amino acid preceding the introduction of the nicotinic acid derivative.

-

Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh 5 mL portion of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Core Protocol: Coupling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Due to potential steric hindrance, a potent activating agent is recommended. The use of HATU is detailed below as it is highly efficient and known to suppress racemization. An alternative, cost-effective method using DIC/Oxyma is also provided.

Method A: High-Efficiency Coupling with HATU

Causality: HATU forms a highly reactive OAt-ester with the carboxylic acid, which reacts efficiently with the resin-bound amine. The presence of a hindered, non-nucleophilic base like DIPEA is essential for the activation process while minimizing side reactions.[12]

-

Pre-activation: In a separate vial, dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

-

Add DIPEA (8 eq., 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. For difficult sequences, this time can be extended overnight.

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Method B: Carbodiimide-Based Coupling with DIC/Oxyma

Causality: The DIC/Oxyma combination is an effective and lower-cost alternative that minimizes racemization. DIC activates the carboxylic acid, and Oxyma acts as a trapping agent to form a reactive ester, preventing the formation of the racemization-prone oxazolone intermediate.[13]

-

Solution Preparation: In a separate vial, dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (4 eq., 0.4 mmol) and Oxyma Pure (4 eq., 0.4 mmol) in DMF (approx. 2 mL).

-

Coupling: Add the solution to the deprotected resin.

-

Add DIC (4 eq., 0.4 mmol) to the resin slurry.

-

Agitate the mixture for 3-6 hours at room temperature.

-

Monitoring and Washing: Follow steps 6 and 7 from Method A.

Protocol 3: Peptide Chain Elongation

After successfully coupling the nicotinic acid derivative, continue the peptide synthesis by repeating the standard Fmoc deprotection (Protocol 2) and coupling cycles for the subsequent amino acids.

Protocol 4: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the aminomethyl moiety.

Safety Precaution: Always perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive.

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in vacuo for 15 minutes.

-

Prepare the cleavage cocktail. For most peptides, a TFA/TIS/Water (95:2.5:2.5) mixture is sufficient. TIS acts as a cation scavenger.

-

Add the cleavage cocktail (approx. 5-10 mL) to the dry resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate into a clean conical tube.

-

Wash the resin with a small additional volume of TFA (1-2 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40-50 mL) of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualization of Key Processes

Caption: SPPS Workflow for Nicotinic Acid Derivative.

Caption: HATU-mediated coupling reaction mechanism.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale & Notes |

| Amino Acid Equivalents | 3-5 eq. | Ensures the reaction is driven to completion. Excess is removed by washing. |

| Coupling Reagent Equiv. | 3-5 eq. (or slightly less than AA) | For HBTU/HATU, using slightly less (e.g., 0.95 eq.) can prevent side reactions.[14] |

| Base Equivalents (DIPEA) | 2x the equivalents of AA | Neutralizes the ammonium salt formed and facilitates the activation reaction. |

| Fmoc Deprotection Time | 2-3 min + 10-15 min | A two-step deprotection ensures complete removal of the Fmoc group. |

| Coupling Time (HATU) | 2-4 hours | May require extension based on sequence difficulty and monitoring (Kaiser test). |

| Coupling Time (DIC/Oxyma) | 3-6 hours | Carbodiimide reactions are typically slower than those with uronium/aminium salts. |

| Cleavage Time (TFA) | 2-3 hours | Sufficient for most standard resins and tBu/Boc protecting groups.[10] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time.2. Steric hindrance.3. Peptide aggregation on resin.4. Poor quality reagents/solvents. | 1. Extend the coupling time or perform a second coupling with fresh reagents.2. Switch to a more potent coupling reagent (e.g., HATU if using DIC/Oxyma).3. Switch solvent from DMF to NMP; sonicate during coupling.4. Use fresh, high-purity, amine-free DMF. |

| Low Final Yield | 1. Incomplete coupling at one or more steps.2. Premature cleavage from the resin.3. Loss of peptide during precipitation/workup. | 1. Optimize coupling conditions for difficult residues (double coupling, stronger reagents).2. Ensure the correct resin/linker was used for the intended strategy.3. Ensure ether is sufficiently cold; minimize transfer losses. |

| Unexpected Peaks in HPLC | 1. Racemization during coupling.2. Deletion sequences from incomplete coupling.3. Side reactions during final cleavage. | 1. Use a racemization-suppressing additive like Oxyma or HOBt. Avoid pre-activation for extended periods. Use a less hindered base like 2,4,6-collidine.[13]2. Implement capping with acetic anhydride after difficult couplings to terminate unreacted chains.3. Ensure the correct scavenger cocktail is used for the peptide sequence. |

References

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 128-143. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

-

Al Musaimi, O., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6567. [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

-

Martin, V., et al. (2020). Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. Figshare. [Link]

-

Fields, G.B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. University of Minnesota. [Link]

-

Bochemin. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

-

Subirós-Funosas, R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3165. [Link]

-

Akaji, K., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 47(1), 35-40. [Link]

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

Sources

- 1. renyi.hu [renyi.hu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

Incorporation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid into Peptidomimetics

Introduction: The Rationale for Pyridine-Based Scaffolds

The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacokinetic limitations, such as rapid proteolytic degradation and poor oral bioavailability[1]. To address these challenges, researchers introduce conformationally restricted building blocks that lock the peptide into its bioactive secondary structure.

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Boc-AMN-OH) is a highly specialized, rigid γ -amino acid surrogate. Featuring a pyridine ring substituted with a carboxylic acid at the 3-position and a Boc-protected aminomethyl group at the 2-position, this scaffold acts as a dipeptide isostere[2]. The inclusion of the pyridine nucleus is not merely structural; the pyridine nitrogen acts as a built-in hydrogen-bond acceptor. This feature is critical for nucleating intramolecular hydrogen bonds with adjacent amide protons, thereby inducing highly stable β -turns or multi-helical foldamer structures[3]. Furthermore, the aromatic backbone is entirely unrecognized by native proteases, dramatically enhancing the metabolic half-life of the resulting drug candidate[4].

Structural Impact and Physicochemical Profile

Understanding the physical parameters of Boc-AMN-OH is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate effect on the folded peptidomimetic.

Table 1: Physicochemical and Structural Profile of Boc-AMN-OH

| Property | Specification / Impact |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Scaffold Classification | Conformationally restricted γ -amino acid / Dipeptide isostere |

| Hydrogen Bonding | Pyridine nitrogen serves as a strong H-bond acceptor |

| Secondary Structure Induction | Promotes β -strand extended conformations and β -turns |

| Proteolytic Stability | Confers absolute resistance to endopeptidases at the insertion site |

Experimental Design: Causality in Synthetic Strategy

Incorporating a pyridine-3-carboxylic acid derivative into a peptide chain presents specific chemical challenges. The electron-withdrawing nature of the pyridine ring reduces the electrophilicity of the activated carbonyl, making standard carbodiimide couplings (e.g., DIC/HOBt) sluggish and prone to incomplete reactions[2].

Causality behind Reagent Selection: To overcome this low reactivity, highly efficient uronium/aminium salts such as HATU paired with a strong tertiary amine base (DIPEA ) are mandatory. HATU rapidly converts the sluggish nicotinic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the acylation of the resin-bound amine to completion.

Causality behind Protecting Group Strategy: Because the building block utilizes a Boc (tert-butyloxycarbonyl) protecting group on its primary amine, it dictates the overarching SPPS strategy:

-

Boc-SPPS: The molecule can be seamlessly integrated into any position within a standard Boc-SPPS workflow using Merrifield or PAM resins, followed by global cleavage using anhydrous HF[5].

-